molecular formula C11H7BrClNO2 B6271365 methyl 6-bromo-1-chloroisoquinoline-4-carboxylate CAS No. 2751621-10-8

methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

Katalognummer: B6271365
CAS-Nummer: 2751621-10-8
Molekulargewicht: 300.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate (MBCC) is a small-molecule drug candidate that is currently being studied as an agent for the treatment of certain types of cancer. MBCC is a member of the isoquinoline family of compounds, which are known for their anti-cancer properties. MBCC has been shown to be a potent inhibitor of several cancer-related pathways and is currently being tested in clinical trials for its efficacy in the treatment of certain types of cancer.

Wissenschaftliche Forschungsanwendungen

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been studied extensively in scientific research as an anti-cancer agent. It has been shown to be a potent inhibitor of several cancer-related pathways, including the PI3K/AKT/mTOR pathway, the Ras/Raf/MEK/ERK pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. It has also been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and colorectal cancer cells. This compound has also been studied for its potential to induce apoptosis in cancer cells.

Wirkmechanismus

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been shown to inhibit several cancer-related pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth, survival, and proliferation. This compound also inhibits the Ras/Raf/MEK/ERK pathway, which is involved in cell differentiation, migration, and invasion. In addition, this compound has been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation, as well as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and colorectal cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic effects.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has several advantages when used in laboratory experiments. It is a potent inhibitor of several cancer-related pathways and is able to induce apoptosis in cancer cells. In addition, it is easy to synthesize and is not toxic to cells. However, there are some limitations to using this compound in laboratory experiments. This compound is not soluble in water, which can make it difficult to use in certain types of experiments. In addition, it is not stable in light and needs to be stored in the dark.

Zukünftige Richtungen

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has shown promise as an anti-cancer agent and there are several potential future directions for its use. These include further research into its mechanism of action and its potential for use in combination therapies. In addition, further research into its anti-inflammatory, anti-angiogenic, and anti-metastatic effects could lead to the development of new treatments for cancer. Finally, research into its potential for use in targeted drug delivery systems could lead to more effective treatments for cancer.

Synthesemethoden

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate can be synthesized using several methods. The most common method is the condensation of 1-chloro-4-methoxy-2-methyl-6-bromoisoquinoline with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane and yields the desired product in high yields. Other methods of synthesis include the use of a Grignard reagent, the use of a Wittig reaction, and the use of a Heck reaction.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of methyl 6-bromo-1-chloroisoquinoline-4-carboxylate can be achieved through a multi-step process involving the bromination and chlorination of isoquinoline, followed by esterification of the resulting carboxylic acid with methanol.", "Starting Materials": [ "Isoquinoline", "Bromine", "Chlorine", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Thionyl chloride", "Dimethylformamide", "Triethylamine" ], "Reaction": [ "Step 1: Bromination of Isoquinoline", "Isoquinoline is treated with bromine in the presence of sulfuric acid to yield 6-bromoisoquinoline.", "Step 2: Chlorination of 6-bromoisoquinoline", "6-bromoisoquinoline is treated with chlorine in the presence of sodium hydroxide to yield methyl 6-bromo-1-chloroisoquinoline-4-carboxylate.", "Step 3: Esterification of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate", "Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is esterified with methanol in the presence of thionyl chloride and dimethylformamide, with triethylamine as a catalyst, to yield the final product." ] }

2751621-10-8

Molekularformel

C11H7BrClNO2

Molekulargewicht

300.5

Reinheit

90

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.